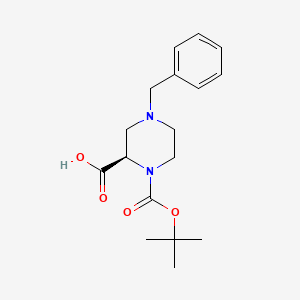

(R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts specific reactivity and stability to the molecule, making it valuable in synthetic chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring followed by the

Actividad Biológica

(R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, also known by its CAS number 138775-02-7, is a compound that belongs to the piperazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H24N2O6

- Molecular Weight : 356.39 g/mol

This compound features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) group, which are crucial for its biological activity.

2. Enzyme Inhibition

Piperazine derivatives are known for their enzyme inhibitory activities. Studies have demonstrated that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and urease. For instance, certain piperazine derivatives have shown IC50 values in the low micromolar range against AChE, indicating potential use in treating conditions like Alzheimer's disease . Although specific data for this compound is not available, the structural similarity suggests potential enzyme inhibition capabilities.

3. Antitumor Activity

Piperazine derivatives have also been investigated for their antitumor properties. Some studies have reported that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival . The specific activity of this compound in this regard remains to be elucidated through targeted research.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives:

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1.1 Peptide Synthesis

The compound is widely used in peptide synthesis, particularly as a building block for the creation of peptide chains. The Boc protecting group allows for selective deprotection during synthesis, facilitating the assembly of complex peptides without unwanted side reactions. This application is crucial in the development of peptide-based therapeutics and vaccines.

1.2 Reaction Mechanisms

Research has shown that (R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can participate in various reaction mechanisms, including acylation and amination reactions. Its ability to form stable intermediates makes it a useful reagent in organic synthesis.

Pharmaceutical Applications

2.1 Drug Development

Due to its structural properties, this compound has been investigated as a potential scaffold for drug design. The piperazine moiety is often found in pharmacologically active compounds, contributing to the biological activity of drugs targeting central nervous system disorders.

2.2 Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. This has opened avenues for developing new antibiotics and treatments for resistant bacterial strains.

Case Studies

3.1 Synthesis of Novel Peptides

A study demonstrated the successful use of this compound in synthesizing novel peptides with enhanced biological activity. The research highlighted how the compound's structure facilitated the formation of specific peptide bonds while minimizing epimerization, a common challenge in peptide synthesis.

3.2 Antimicrobial Evaluation

In another case study, derivatives synthesized from this compound were tested against various bacterial strains. Results showed promising antimicrobial activity, suggesting potential for further development into therapeutic agents.

Propiedades

IUPAC Name |

(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-14(19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEORLKSWXAMBW-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654578 |

Source

|

| Record name | (2R)-4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-13-3 |

Source

|

| Record name | (2R)-4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.